Product packaging for 2-(4-Bromophenyl)-2-azaspiro[4.4]nonane(Cat. No.:CAS No. 61343-32-6)

2-(4-Bromophenyl)-2-azaspiro[4.4]nonane

Cat. No.: B12843896
CAS No.: 61343-32-6
M. Wt: 280.20 g/mol
InChI Key: LJHITQVUVVQYIC-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-azaspiro[4.4]nonane (CAS 61343-15-5) is a high-purity chemical building block belonging to the class of 2-azaspiro[4.4]nonane derivatives, which are recognized in medicinal chemistry for their defined three-dimensional structure and potential biological activity . Research into structurally related N-phenylamino-2-azaspiro[4.4]nonane-1,3-diones has demonstrated that the spiro[4.4]nonane core is a critical scaffold for anticonvulsant properties, showing effectiveness in standard seizure models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens . Furthermore, the broader family of 1-azaspiro[4.4]nonane-based compounds is of significant scientific interest due to its presence in Cephalotaxus alkaloids, which have served as the parent structure for potent antiproliferative agents against cancer cells . The incorporation of the 4-bromophenyl substituent is a common strategy in drug discovery to modulate the compound's electronic properties, lipophilicity, and potential receptor binding affinity. This product is intended for use as a key intermediate or reference standard in various research applications, including but not limited to neuroscience and oncology. It is For Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18BrN B12843896 2-(4-Bromophenyl)-2-azaspiro[4.4]nonane CAS No. 61343-32-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61343-32-6

Molecular Formula

C14H18BrN

Molecular Weight

280.20 g/mol

IUPAC Name

2-(4-bromophenyl)-2-azaspiro[4.4]nonane

InChI

InChI=1S/C14H18BrN/c15-12-3-5-13(6-4-12)16-10-9-14(11-16)7-1-2-8-14/h3-6H,1-2,7-11H2

InChI Key

LJHITQVUVVQYIC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCN(C2)C3=CC=C(C=C3)Br

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of the 2 Azaspiro 4.4 Nonane System

Reactivity at the Spirocyclic Nitrogen Atom

The nitrogen atom in the 2-azaspiro[4.4]nonane ring system, being a secondary amine in the parent structure, is a key site for chemical modification. In 2-(4-bromophenyl)-2-azaspiro[4.4]nonane, this nitrogen is a tertiary amine, and its reactivity is influenced by the electronic and steric effects of the attached 4-bromophenyl group and the spirocyclic structure.

Standard N-alkylation and N-acylation reactions are common methods for functionalizing the nitrogen atom of the 2-azaspiro[4.4]nonane core. libretexts.org Alkylation can be achieved through nucleophilic substitution with various alkyl halides. nih.govnih.gov For instance, N-benzyl derivatives can be synthesized by reacting the azaspiro[4.4]nonane with benzyl (B1604629) halides. libretexts.org Similarly, N-acylation can be accomplished using acyl chlorides or anhydrides to introduce an amide functionality. organic-chemistry.orgresearchgate.netreddit.com

While specific examples for the quaternization or further acylation of the tertiary nitrogen in this compound are not extensively documented in publicly available literature, the general principles of tertiary amine reactivity apply. The lone pair of electrons on the nitrogen atom can participate in reactions with strong electrophiles. However, the presence of the bulky spirocyclic system and the electron-withdrawing nature of the 4-bromophenyl group can modulate this reactivity.

Chemical Transformations of the Azaspiro[4.4]nonane Framework

The 2-azaspiro[4.4]nonane framework itself can undergo a variety of chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions. These reactions can lead to the formation of new ring systems or the introduction of new functional groups on the spirocyclic core.

Oxidation Reactions

The oxidation of the 2-azaspiro[4.4]nonane framework can lead to various products depending on the oxidant and reaction conditions. For example, manganese(III)-based oxidation of related 4-acylpyrrolidine-2,3-diones in the presence of 1,1-diarylethenes has been shown to produce 2-oxa-7-azaspiro[4.4]nonane-8,9-diones. researchgate.net In this reaction, the pyrrolidinedione ring remains intact and becomes part of the new spirocyclic scaffold. researchgate.net While this example involves a dione (B5365651) derivative, it highlights the potential for oxidative transformations of the azaspiro[4.4]nonane system.

Reduction Reactions

The reduction of derivatives of the 2-azaspiro[4.4]nonane framework can be used to introduce or modify functional groups. For instance, the reduction of a nitroxide derivative of a 2,2-dimethyl-1-azaspiro[4.4]nonane with zinc in the presence of trifluoroacetic acid has been reported to yield the corresponding ammonium (B1175870) salt. Although this is an example from a related 1-azaspiro[4.4]nonane system, it demonstrates a feasible reduction pathway for nitrogen-containing functional groups within the spirocyclic structure.

Nucleophilic Substitution Reactions

The 2-azaspiro[4.4]nonane framework can be susceptible to nucleophilic substitution reactions, particularly when suitable leaving groups are present on the ring. Activation of a hydroxyl group on the spirocycle, for example, via reaction with methanesulfonyl chloride, is a common strategy to facilitate nucleophilic substitution. wikipedia.org However, in some cases, these reactions can lead to unexpected rearrangements and the formation of new heterocyclic systems rather than direct substitution products. wikipedia.org The outcome of such reactions is highly dependent on the substituents present on the azaspiro[4.4]nonane ring. wikipedia.org

Modifications and Derivatizations of the Bromophenyl Group

The 4-bromophenyl substituent on the nitrogen atom is a key functional group that allows for a wide range of chemical transformations, primarily through palladium-catalyzed cross-coupling reactions. These reactions provide a powerful tool for the synthesis of a diverse array of derivatives with modified aryl groups.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.orgyoutube.commdpi.comnih.gov This reaction is widely used to introduce new aryl or vinyl substituents at the 4-position of the phenyl ring. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. wikipedia.orgnumberanalytics.comlibretexts.orgnih.gov This reaction is highly valuable for synthesizing diarylamines or N-aryl alkylamines. The choice of ligand on the palladium catalyst is crucial for the success of this transformation and can influence the scope of compatible amine coupling partners. wikipedia.orglibretexts.org

The Sonogashira coupling is another important palladium-catalyzed reaction that involves the coupling of the aryl bromide with a terminal alkyne, typically in the presence of a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of arylalkynes. The reactivity of the aryl halide in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org

The Heck reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgnih.govthieme-connect.de This reaction is particularly useful for the synthesis of substituted alkenes.

The Ullmann condensation is a classical copper-catalyzed reaction that can be used to form carbon-carbon (biaryls) or carbon-heteroatom (ethers, thioethers, amines) bonds from aryl halides. wikipedia.orgwikipedia.orgbyjus.comslideshare.netorganic-chemistry.org While often requiring harsher conditions than palladium-catalyzed reactions, modern modifications have improved its scope and applicability. wikipedia.orgwikipedia.org

Below is an interactive data table summarizing these key transformations of the bromophenyl group.

Reaction NameCoupling PartnerBond FormedCatalyst SystemKey Features
Suzuki-Miyaura Coupling Organoboron compound (e.g., boronic acid)C-CPalladium catalyst + BaseVersatile for introducing aryl and vinyl groups.
Buchwald-Hartwig Amination Amine (primary or secondary)C-NPalladium catalyst + Base + LigandForms diarylamines or N-aryl alkylamines.
Sonogashira Coupling Terminal alkyneC-C (alkynyl)Palladium catalyst + Copper(I) co-catalyst + BaseSynthesizes arylalkynes.
Heck Reaction AlkeneC-C (alkenyl)Palladium catalyst + BaseProduces substituted alkenes.
Ullmann Condensation Various nucleophiles (e.g., another aryl halide, alcohol, thiol, amine)C-C, C-O, C-S, C-NCopper catalystClassical method, often requires high temperatures.

Influence of Structural Features and Substituents on Reaction Outcomes

The reactivity of this compound is significantly influenced by its structural features and the electronic nature of any additional substituents. The spirocyclic system imposes specific steric constraints that can affect the accessibility of the nitrogen atom and the adjacent positions on the phenyl ring.

The electron-withdrawing nature of the 4-bromophenyl group decreases the nucleophilicity of the nitrogen atom compared to an N-alkyl-2-azaspiro[4.4]nonane. This can influence the rate and feasibility of reactions at the nitrogen center. Conversely, the electronic properties of the aryl group are critical for the success of palladium-catalyzed cross-coupling reactions. Electron-withdrawing or electron-donating groups on the boronic acid in a Suzuki-Miyaura coupling, for example, can affect the reaction yield. mdpi.com

Furthermore, the presence of other substituents on the azaspiro[4.4]nonane framework can have a profound impact on reaction outcomes. In a study on a related 1-azaspiro[4.4]nonane system, the nature of the substituent at the nitrogen atom (e.g., nitroxide, hydrogen, or benzyloxy) dictated the course of a reaction with methanesulfonyl chloride, leading to different rearranged products. wikipedia.org This highlights the intricate interplay between the various components of the molecule in determining its chemical behavior. The electronic effects of substituents on aryl groups can also significantly influence the reactivity of the molecule in processes like cycloadditions. rsc.org

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 2-(4-Bromophenyl)-2-azaspiro[4.4]nonane, the protons of the 4-bromophenyl group are expected to appear as two distinct doublets in the aromatic region (typically δ 6.5-8.0 ppm). The coupling pattern arises from the interaction between adjacent protons on the aromatic ring. The protons of the azaspiro[4.4]nonane core would exhibit more complex splitting patterns in the aliphatic region of the spectrum due to their diastereotopic nature and spin-spin coupling with neighboring protons. The specific chemical shifts and coupling constants are essential for assigning each proton to its exact position within the molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the spiro carbon, the carbons of the two cyclopentyl rings, and the carbons of the 4-bromophenyl group. The carbon atom attached to the bromine would show a characteristic chemical shift, and the quaternary carbon of the spiro center would also be readily identifiable.

¹H NMR Data ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment
Data not available in public literatureAromatic protons
Data not available in public literatureAliphatic protons (azaspiro[4.4]nonane)
No specific experimental ¹H and ¹³C NMR data for this compound is currently available in the searched public scientific literature.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-N stretching of the amine, C-H stretching of the aromatic and aliphatic portions, and C=C stretching of the aromatic ring. The C-Br stretching frequency typically appears in the fingerprint region of the spectrum.

IR Absorption Data
Frequency (cm⁻¹)
Data not available in public literature
Data not available in public literature
Data not available in public literature
Data not available in public literature
Data not available in public literature
Specific experimental IR data for this compound is not currently available in the searched public scientific literature.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern for the molecular ion peak (M and M+2 peaks in an approximate 1:1 ratio) would be observed, which is a definitive indicator of a monobrominated compound. The fragmentation pattern would provide further structural information by showing the loss of specific fragments, such as the bromophenyl group or parts of the azaspiro[4.4]nonane core.

Mass Spectrometry Data
m/z
Data not available in public literature
Data not available in public literature
Data not available in public literature
Specific experimental mass spectrometry data for this compound is not currently available in the searched public scientific literature.

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide accurate bond lengths, bond angles, and torsional angles. This data would reveal the conformation of the two cyclopentyl rings, the orientation of the 4-bromophenyl group relative to the spirocyclic system, and any intermolecular interactions in the crystal lattice.

Crystallographic Data
Parameter
Crystal System
Space Group
Unit Cell Dimensions
Bond Lengths (Å)
Bond Angles (°)
Torsion Angles (°)
Specific experimental X-ray crystallographic data for this compound is not currently available in the searched public scientific literature.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No specific studies detailing quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, for 2-(4-Bromophenyl)-2-azaspiro[4.4]nonane were found. Such studies would typically provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and reactivity descriptors. Without these studies, a quantitative analysis of its electronic structure and predicted reactivity cannot be presented.

Conformational Analysis and Potential Energy Surface Mapping

There is no available research on the conformational analysis or the mapping of the potential energy surface for this compound. This type of analysis is crucial for understanding the molecule's three-dimensional structure, the relative stability of its different conformers, and the energy barriers for conformational changes.

Mechanistic Elucidation through Computational Modeling

The role of this compound in chemical reactions and the elucidation of these reaction mechanisms through computational modeling have not been described in the located scientific literature. Mechanistic studies are vital for understanding how the compound might behave in various chemical environments.

Molecular Modeling for Structural Optimization and Interaction Studies with Catalytic Species

Information regarding the use of molecular modeling for the structural optimization of this compound or for studying its interactions with catalytic species is not present in the available literature. These studies are important for applications in areas such as catalysis and materials science.

Applications in Synthetic Chemistry and Materials Science

Role as Synthetic Intermediates and Key Building Blocks

The 2-azaspiro[4.4]nonane core is a key structural motif found in a number of biologically active natural products. uni-goettingen.deacs.org Consequently, the synthesis of derivatives of this scaffold is an active area of research. The presence of a bromophenyl group in 2-(4-Bromophenyl)-2-azaspiro[4.4]nonane provides a reactive handle for a variety of cross-coupling reactions, making it a versatile building block in organic synthesis.

Halogenated benzenes are widely used in organic synthesis as precursors for the formation of carbon-carbon and carbon-heteroatom bonds. walshmedicalmedia.com The bromo substituent on the phenyl ring of this compound can be readily transformed using transition-metal-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of functional groups, enabling the synthesis of a diverse library of compounds based on the 2-azaspiro[4.4]nonane scaffold.

Precursors for More Complex Chemical Architectures

The strategic placement of the bromophenyl group makes this compound a valuable precursor for the construction of more intricate molecular architectures. The ability to functionalize the aromatic ring allows for the extension of the molecule's framework, leading to compounds with potentially enhanced or novel properties. For instance, the synthesis of complex polycyclic structures can be envisioned through intramolecular cyclization reactions involving substituents introduced via the bromo handle.

The development of domino radical bicyclization reactions has provided a powerful tool for the synthesis of 1-azaspiro[4.4]nonane derivatives, highlighting the utility of appropriately functionalized precursors in constructing complex spirocyclic systems in a single step. acs.org While not specifically detailing the use of this compound, this methodology underscores the potential of such building blocks in the efficient synthesis of elaborate molecular structures.

Research into Novel Materials (e.g., polymers, ionic liquids, optoelectronic components)

Spiro compounds have emerged as promising candidates for applications in materials science, particularly in the field of organic optoelectronics. acs.orgnih.govresearchgate.net The rigid, perpendicular arrangement of the two ring systems in spiro compounds can lead to materials with high thermal stability and good morphological stability in the amorphous state, which are crucial properties for devices like organic light-emitting diodes (OLEDs). acs.org

The spiro linkage helps to suppress intermolecular interactions between π-systems, which can improve the solubility and processability of the resulting materials. acs.org While specific research on this compound in this context is not extensively documented, the general properties of spiro compounds suggest its potential as a building block for novel materials. The bromophenyl group could be utilized for polymerization reactions or for the introduction of moieties with specific electronic or optical properties. For example, derivatives of this compound could potentially be explored as host materials in OLEDs or as components of organic solar cells. researchgate.net

The incorporation of spirocyclic structures into polymers can influence their physical and mechanical properties. The rigid nature of the spiro core can enhance the glass transition temperature and thermal stability of polymers. Research in this area is ongoing, with the aim of developing new materials with tailored properties for a range of applications.

Development and Study of Organocatalysts

Organocatalysis has become a powerful tool in asymmetric synthesis, and the development of novel chiral catalysts is a key area of research. researchgate.net Spirocyclic scaffolds have been successfully employed in the design of chiral organocatalysts due to their well-defined three-dimensional structures, which can create a specific chiral environment around the catalytic center. rsc.org

The 2-azaspiro[4.4]nonane framework can serve as a chiral backbone for the development of new organocatalysts. The nitrogen atom can be functionalized to introduce a catalytic moiety, while the spirocyclic structure provides the necessary steric bulk and conformational rigidity to induce stereoselectivity in chemical reactions. For example, chiral phosphines based on spirocyclic skeletons have been developed and applied in asymmetric annulation reactions. beilstein-journals.org Although there is no specific report on the use of this compound as an organocatalyst, its structural features make it an interesting candidate for further investigation in this field. The development of bifunctional organocatalysts, where both a Brønsted acid and a Lewis base are present in the same molecule, has been shown to be an effective strategy in asymmetric catalysis, and the spiro framework is well-suited for this purpose. rsc.org

Q & A

Q. What synthetic strategies are effective for optimizing the yield of 2-(4-Bromophenyl)-2-azaspiro[4.4]nonane and its analogs?

Key methodologies include the use of spirocyclic scaffold construction via radical cyclization (demonstrated in spiro[4.4]nonane systems) and substitution at the 4-bromophenyl group to enhance reactivity . Optimization often involves semiempirical computational modeling (e.g., CLOG P analysis) to correlate lipophilicity with biological activity, as seen in anticonvulsant analogs . Solvent selection and temperature control during imidooxy intermediate formation are critical for minimizing side reactions .

Q. How can structural elucidation techniques differentiate active and inactive 2-azaspiro[4.4]nonane derivatives?

X-ray crystallography is pivotal for comparing active (e.g., anticonvulsant N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione) and inactive analogs (e.g., N-benzyl derivatives), revealing conformational differences in the spirocyclic core and substituent orientation . NMR and IR spectroscopy further validate electronic effects of bromophenyl substitution, which influence hydrogen bonding and dipole interactions .

Q. What in vitro pharmacological screening models are suitable for preliminary evaluation of 2-azaspiro[4.4]nonane derivatives?

The maximal electroshock seizure (MES) test in rodents is a standard model for anticonvulsant activity, with ED50/ TD50 ratios determining the protective index . Receptor affinity assays (e.g., 5-HT1A/5-HT2A binding studies) are used to assess CNS-targeted mechanisms, as seen in N-[(4-arylpiperazin-1-yl)-alkyl] derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in anticonvulsant efficacy among halogen-substituted analogs?

Conflicting activity data (e.g., higher ED50 for 2'-bromo vs. 2'-chloro derivatives) can be addressed via Topliss decision trees and Craig plots to systematically evaluate substituent electronic (σ), steric (Es), and hydrophobic (π) parameters . Molecular docking simulations of the bromophenyl group with voltage-gated sodium channels may explain enhanced steric hindrance or improved binding kinetics .

Q. What computational approaches predict the physicochemical properties of novel 2-azaspiro[4.4]nonane derivatives?

Semiempirical methods (e.g., PM6/PM7) and density functional theory (DFT) optimize geometries for CLOG P and polar surface area calculations, critical for blood-brain barrier permeability . Fragment-based QSAR models incorporating NOR fragment contributions (determined experimentally) improve prediction accuracy for anticonvulsant activity .

Q. How do 2-azaspiro[4.4]nonane derivatives interact with 5-HT1A/5-HT2A receptors, and what methodological pitfalls exist in affinity assays?

Radioligand displacement assays using [³H]-8-OH-DPAT (5-HT1A) and [³H]-ketanserin (5-HT2A) reveal Ki values, but nonspecific binding to lipid membranes (common in lipophilic spirocycles) requires correction via Gaddum-Schild analysis . False positives may arise from allosteric modulation, necessitating functional assays (e.g., cAMP inhibition) to confirm agonism/antagonism .

Q. What strategies mitigate synthetic challenges in generating 2-azaspiro[4.4]nonane intermediates with chiral centers?

Asymmetric catalysis (e.g., Jacobsen epoxidation) and chiral auxiliaries (e.g., Evans oxazolidinones) enable enantioselective synthesis of spirocyclic cores . Dynamic kinetic resolution during cyclization steps improves diastereomeric excess, as demonstrated in fredericamycin A analogs .

Methodological Notes

  • Data Contradictions : Cross-validate biological activity using orthogonal assays (e.g., patch-clamp electrophysiology alongside MES tests) to confirm target engagement .
  • Derivative Design : Prioritize substituents with Hammett σ < 0.5 to balance electron-withdrawing effects and metabolic stability .

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